

Glycofurol: A Comprehensive Technical Guide for Pharmaceutical Applications

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Compound of Interest

Compound Name: Glycofurol

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Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solubilizer and solvent used in the pharmaceutical industry.[1] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene oxide.[2][3] This clear, colorless to pale yellow, viscous liquid is particularly valued for its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), making it a key excipient in various dosage forms.[1][4] This technical guide provides an in-depth overview of the core characteristics of **Glycofurol** for pharmaceutical use, including its physicochemical properties, applications, and detailed experimental protocols for its analysis and use in formulations.

Physicochemical Properties

Glycofurol's utility in pharmaceutical formulations stems from its unique physicochemical properties. A summary of these properties is presented in the table below.

Property	Value	References
Chemical Name	α -[(Tetrahydro-2-furanyl)methyl]- ω -hydroxy-poly(oxy-1,2-ethanediyl)	[2]
CAS Number	31692-85-0	[1]
Molecular Formula	(C ₂ H ₄ O) _n C ₅ H ₁₀ O ₂ (Polymeric)	[5]
Average Molecular Weight	~190.24 g/mol (for Glycofurool 75, where n=1-2)	[2]
Appearance	Clear, colorless, almost odorless liquid	[2]
Taste	Bitter, with a warm sensation on the tongue	[2]
Density	1.070–1.090 g/cm ³ at 20°C	[2]
Refractive Index	n _D ²⁰ : 1.4545	[2]
Boiling Point	80–100 °C (for Glycofurool 75)	[2]
Dynamic Viscosity	8–18 mPa·s (cP) at 20°C (for Glycofurool 75)	[2]
Moisture Content	0.2–5% at ambient temperature and 30% relative humidity	[2]

Solubility Profile

Glycofurool's excellent solvency is a key characteristic for its use in pharmaceuticals. Its miscibility with a range of solvents allows for the formulation of diverse drug products.

Solvent	Solubility at 20°C	References
Water	Miscible in all proportions (cloudiness may occur)	[2]
Ethanol (95%)	Miscible in all proportions	[2]
Propylene Glycol	Miscible in all proportions	[2]
Polyethylene Glycol 400	Miscible in all proportions	[2]
Castor Oil	Miscible (cloudiness may occur)	[2]
Arachis Oil	Immiscible	[2]
Isopropyl Ether	Immiscible	[2]
Petroleum Ether	Immiscible	[2]

Pharmaceutical Applications

Glycofurol is a versatile excipient utilized in a variety of pharmaceutical formulations:

- **Parenteral Formulations:** It is widely used as a solvent or co-solvent in intravenous (IV) and intramuscular (IM) injections, particularly for drugs with poor water solubility.[\[2\]](#)[\[6\]](#)
Concentrations of up to 50% v/v have been used in parenteral products.[\[2\]](#)
- **Topical and Transdermal Formulations:** **Glycofurol** can act as a penetration enhancer, facilitating the delivery of APIs through the skin. It is used as a vehicle in gels and other topical preparations.
- **Intranasal and Rectal Formulations:** It has been investigated for use in intranasal and rectal drug delivery systems.[\[2\]](#)
- **Oral Formulations:** While less common, it can be used in oral solutions and soft gelatin capsules to enhance the solubility and bioavailability of poorly soluble drugs.

Safety and Stability

Safety Profile: **Glycofurol** is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.^[2] However, undiluted **Glycofurol** can be an irritant.^[2] Its tolerability is often compared to that of propylene glycol.^[2] High concentrations may be toxic, and it is important to adhere to established safety limits in formulations.^[6]

Stability and Storage: **Glycofurol** is stable under normal conditions.^[2] For optimal stability, it should be stored in a well-closed container, protected from light, in a cool, dry place, preferably under an inert atmosphere of nitrogen.^[2]

Incompatibilities: **Glycofurol** is incompatible with strong oxidizing agents.^[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of **Glycofurol** in pharmaceutical development.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative HPLC method for assessing the purity of **Glycofurol**. This method is based on general principles for the analysis of polyethylene glycol ethers.

Objective: To determine the purity of **Glycofurol** and quantify any related impurities.

Materials:

- **Glycofurol** reference standard and sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
- HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of **Glycofurol** reference standard in the mobile phase to prepare a standard solution of a suitable concentration (e.g., 1 mg/mL).
- Sample Solution Preparation: Prepare the **Glycofurol** sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 5 µm
 - Mobile Phase: Acetonitrile:Water (50:50 v/v)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detector: Refractive Index (RI) or ELSD
 - Injection Volume: 20 µL
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: Calculate the purity of the **Glycofurol** sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the following formula:

$$\% \text{ Purity} = (\text{Area_sample} / \text{Area_standard}) * (\text{Concentration_standard} / \text{Concentration_sample}) * 100$$

Viscosity Measurement using a Rotational Viscometer

This protocol outlines the procedure for determining the dynamic viscosity of **Glycofurol**.

Objective: To measure the dynamic viscosity of a **Glycofurol** sample at a specified temperature.

Materials:

- **Glycofurol** sample
- Rotational viscometer with appropriate spindles
- Constant temperature water bath

Procedure:

- Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions using a certified viscosity standard.
- Sample Preparation: Place the **Glycofurol** sample in the viscometer sample cup and allow it to equilibrate to the desired temperature (e.g., $20^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$) using the water bath.
- Spindle Selection: Select a spindle and rotational speed that will give a torque reading within the optimal range of the instrument (typically 10-90% of the full-scale reading).
- Measurement:
 - Immerse the selected spindle into the **Glycofurol** sample to the marked immersion depth.
 - Allow the spindle to rotate at the selected speed until a stable reading is obtained.
 - Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
- Data Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature of the measurement.

Preparation of a Parenteral Formulation

This protocol provides a general procedure for preparing a simple intravenous (IV) solution using **Glycofurol** as a co-solvent.

Objective: To prepare a sterile solution of a poorly water-soluble drug for intravenous administration.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Glycofurol**
- Water for Injection (WFI)
- Sterile filters (0.22 µm)
- Sterile vials and stoppers

Procedure:

- Drug Dissolution: In a sterile container, dissolve the accurately weighed API in the required volume of **Glycofurol** with gentle stirring.
- Aqueous Dilution: Slowly add the Water for Injection to the drug-**Glycofurol** solution while stirring continuously to form a clear solution.
- pH Adjustment (if necessary): Measure the pH of the solution and adjust to the desired range using appropriate pH-adjusting agents (e.g., sterile solutions of hydrochloric acid or sodium hydroxide).
- Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.
- Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized vials and seal with sterile stoppers and aluminum caps.
- Quality Control: Perform necessary quality control tests, including sterility, clarity, pH, and drug content analysis.

Drug-Excipient Compatibility Study

This protocol describes a typical approach to evaluate the compatibility of an API with **Glycofurol**.

Objective: To assess the physical and chemical compatibility of an API with **Glycofurol** under accelerated storage conditions.

Materials:

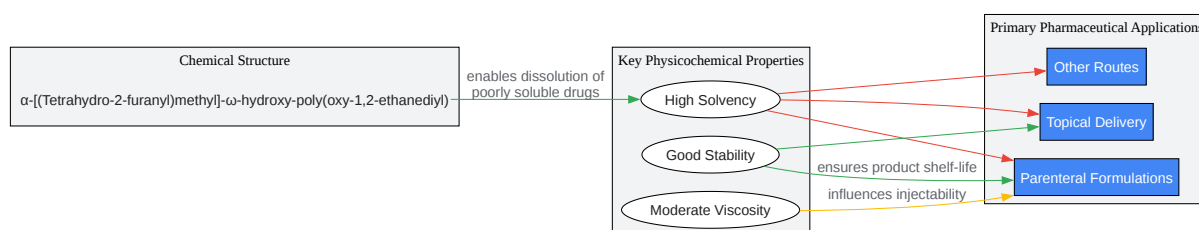
- Active Pharmaceutical Ingredient (API)
- **Glycofurol**
- Glass vials with inert stoppers
- Stability chambers

Procedure:

- Sample Preparation:
 - Prepare binary mixtures of the API and **Glycofurol** in a relevant ratio (e.g., 1:1 or a ratio representative of the intended formulation).
 - Prepare a physical mixture of the API and **Glycofurol**.
 - Prepare a solution of the API in **Glycofurol**.
 - Prepare control samples of the API alone and **Glycofurol** alone.
- Storage: Store the prepared samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).
- Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze for:
 - Physical Changes: Visual inspection for color change, precipitation, or phase separation.

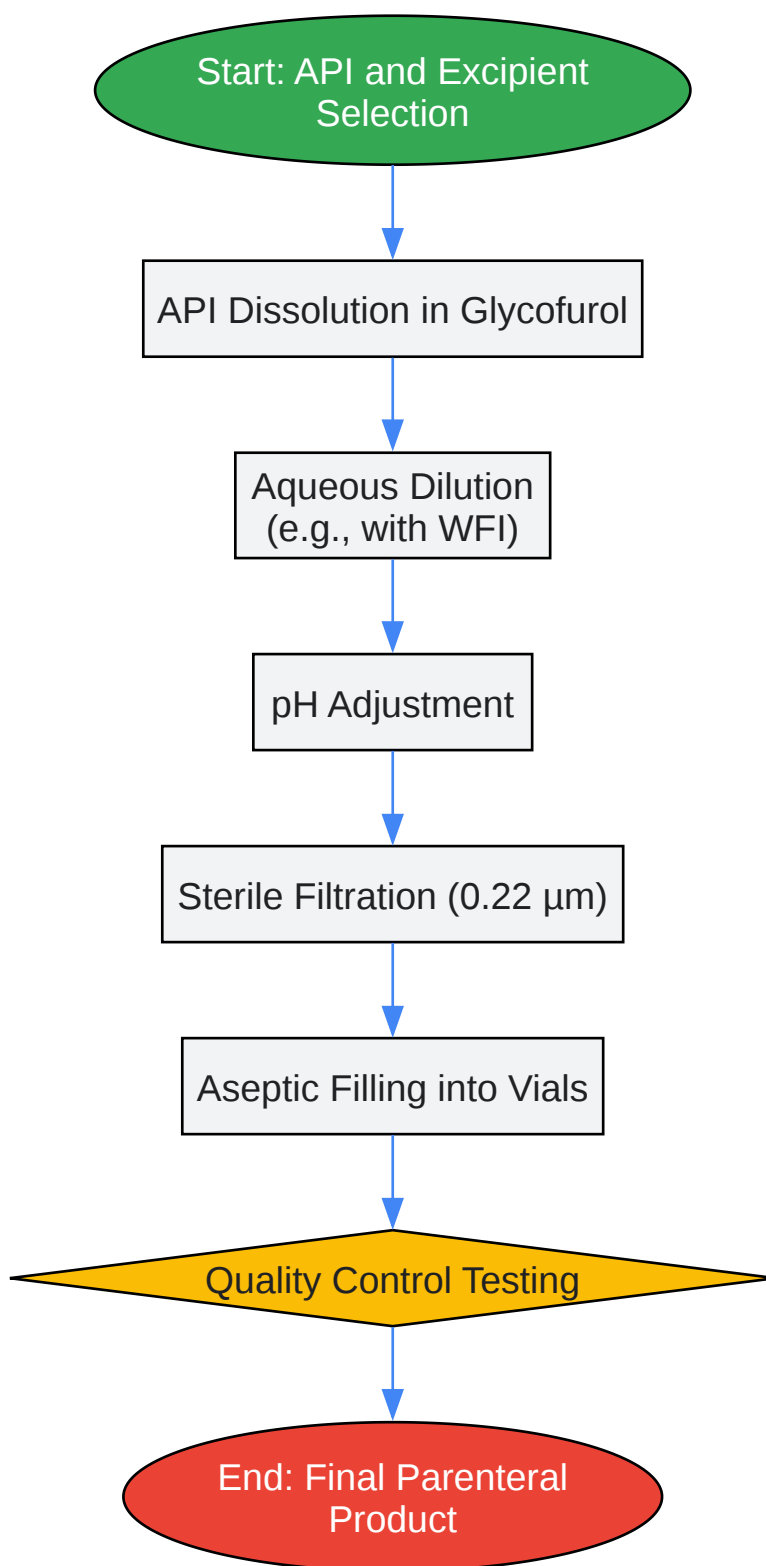
- Chemical Changes: Use a stability-indicating HPLC method to assay the API content and quantify any degradation products.
- Data Evaluation: Compare the results of the stressed samples to the initial time point and the control samples. Any significant change in physical appearance or a decrease in API content with a corresponding increase in degradation products indicates a potential incompatibility.

Visualizations



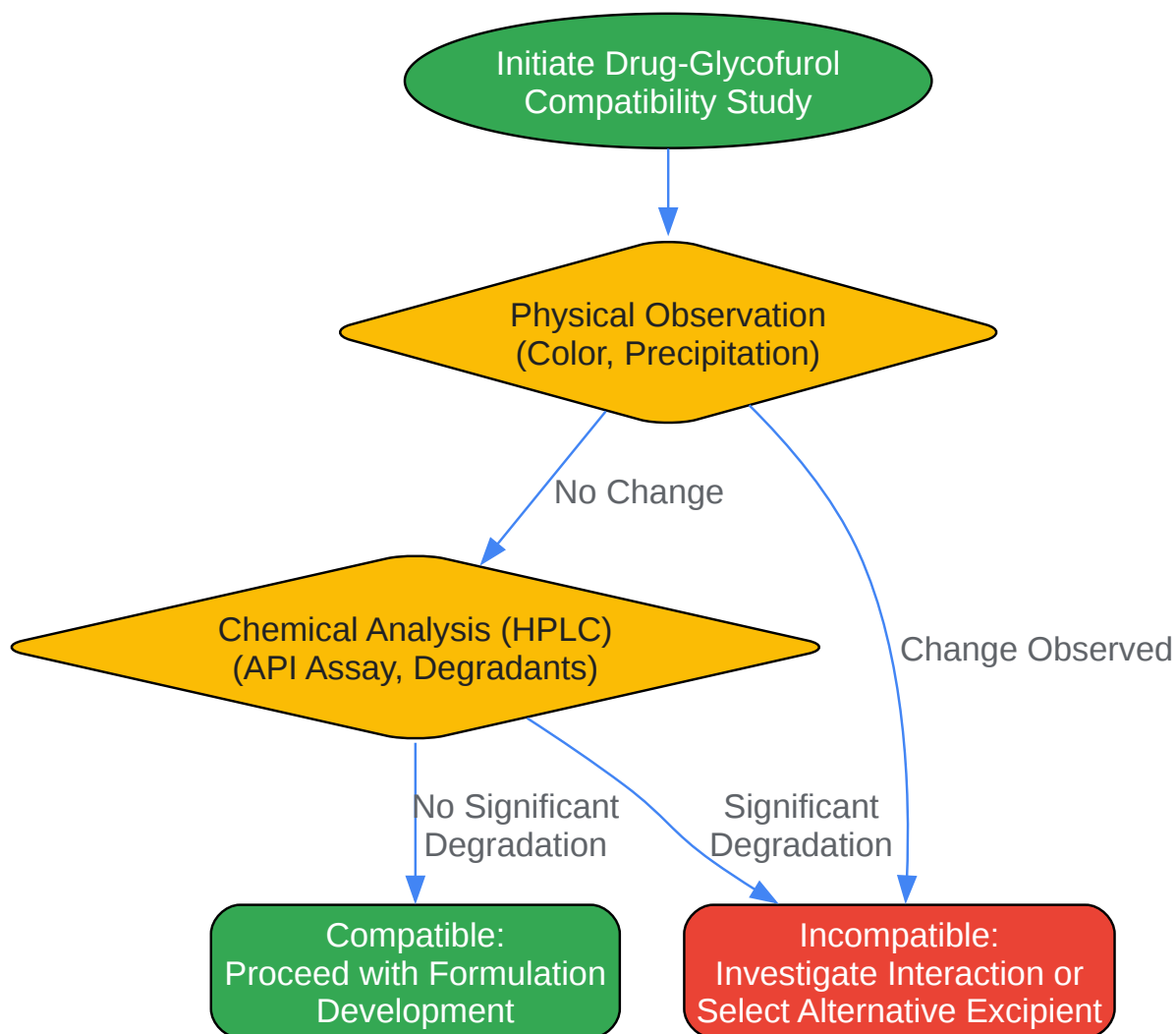
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Caption: Relationship between **Glycofurol**'s structure, properties, and applications.



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Caption: Workflow for preparing a parenteral formulation with **Glycofurol**.



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Caption: Decision tree for assessing drug-**Glycofurol** compatibility.

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